![molecular formula C19H18N4O2 B2544613 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034505-39-8](/img/structure/B2544613.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide” is a complex organic compound. It is related to the family of 4-oxobenzo[d]1,2,3-triazin derivatives . These compounds have been reported as potent AChE inhibitors, which means they could have potential applications in the treatment of diseases like Alzheimer’s .
Synthesis Analysis
The synthesis of such compounds often involves the use of 1,2,3-triazine synthesis . The 1,2,3-triazine unit can be introduced into the fused bicyclic skeleton from a pyrazole unit . The synthesis process often involves the use of various functional groups and can be influenced by the choice of these groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,3-triazine unit is a key part of the structure . The structure can be modified more widely and more easily through simple substitution changes .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The introduction of various functional groups can modify the energetic properties of the entire molecule . The compound exhibits positive energy content and densities subject to fused triazole and triazine framework and various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure and the presence of various functional groups. It exhibits positive energy content and densities . The properties can be modified more widely and more easily through simple substitution changes .科学的研究の応用
- Researchers have explored derivatives of this compound as potential anti-Alzheimer agents. Specifically, a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids were designed, synthesized, and evaluated for their cholinesterase inhibitory activity . These compounds demonstrated excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE). For instance, compound 8e exhibited approximately 49-fold higher inhibitory activity against BuChE than the standard cholinesterase inhibitor donepezil. Molecular modeling studies revealed that compound 8e interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE.
- The compound’s structure contains a benzo[e][1,2,4]triazinyl moiety, which corresponds to stable free radicals known as Blatter radicals. These radicals have applications in various areas, including sensors, spin labels, magnetic materials, liquid crystals, and polymer/small molecule synthesis .
- The compound’s core structure, 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline, has been halogenated and studied in synthetic chemistry . Understanding its reactivity and transformations can contribute to the development of novel synthetic methodologies.
Anti-Alzheimer’s Agents
Stable Free Radicals
Synthetic Chemistry
作用機序
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZJABNSOFUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。